Cas no 80489-22-1 (1-(Benzyloxy)-3,3-dimethylbutan-2-one)

1-(Benzyloxy)-3,3-dimethylbutan-2-one 化学的及び物理的性質
名前と識別子
-
- SCHEMBL13028693
- 1-Benzyloxy-3,3-dimethyl-butan-2-one
- 80489-22-1
- 1-(Benzyloxy)-3,3-dimethylbutan-2-one
- AKOS011305811
- 2-Butanone, 3,3-dimethyl-1-(phenylmethoxy)-
-
- MDL: MFCD16165493
- インチ: 1S/C13H18O2/c1-13(2,3)12(14)10-15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
- InChIKey: HBCXTFWQNIVPBV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)CC(C(C)(C)C)=O
計算された属性
- 精确分子量: 206.130679813g/mol
- 同位素质量: 206.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 2.7
じっけんとくせい
- 密度みつど: 0.990±0.06 g/cm3(Predicted)
- Boiling Point: 304.7±17.0 °C(Predicted)
1-(Benzyloxy)-3,3-dimethylbutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12029612-1g |
1-(Benzyloxy)-3,3-dimethylbutan-2-one |
80489-22-1 | 97% | 1g |
$459 | 2024-07-24 |
1-(Benzyloxy)-3,3-dimethylbutan-2-one 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
6. Book reviews
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
1-(Benzyloxy)-3,3-dimethylbutan-2-oneに関する追加情報
1-(Benzyloxy)-3,3-dimethylbutan-2-one: A Comprehensive Overview
1-(Benzyloxy)-3,3-dimethylbutan-2-one, also known by its CAS number 80489-22-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines a benzyloxy group with a ketone functionality in a branched carbon chain. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its potential in drug discovery and material science.
The molecular formula of 1-(Benzyloxy)-3,3-dimethylbutan-2-one is C14H20O2, with a molecular weight of 224.3 g/mol. Its structure consists of a central ketone group attached to a benzyloxy moiety and two methyl groups on the adjacent carbon atom. This arrangement imparts the compound with interesting physical and chemical properties, such as moderate solubility in organic solvents and thermal stability under controlled conditions. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthesis of 1-(Benzyloxy)-3,3-dimethylbutan-2-one typically involves multi-step reactions, often starting from benzyl alcohol or benzaldehyde derivatives. Modern approaches leverage catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. For instance, researchers have employed enzymatic catalysis to achieve selective oxidation of precursors, leading to higher purity products. These advancements not only improve the efficiency of production but also align with current sustainability goals in the chemical industry.
In terms of applications, 1-(Benzyloxy)-3,3-dimethylbutan-2-one has found utility as an intermediate in the synthesis of complex molecules with biological activity. For example, it has been used in the construction of macrocyclic compounds that exhibit potent antimicrobial properties. Additionally, its ability to act as a chiral auxiliary has made it valuable in asymmetric synthesis strategies, enabling the production of enantiomerically pure compounds for pharmaceutical use.
Recent research has also focused on the environmental fate and toxicity of 1-(Benzyloxy)-3,3-dimethylbutan-2-one, particularly in relation to its potential use in agrochemicals. Studies conducted under simulated environmental conditions suggest that it undergoes rapid degradation under UV light and microbial action, reducing its persistence in ecosystems. These findings are crucial for assessing its safety profile and ensuring compliance with regulatory standards for chemical use.
In conclusion, 1-(Benzyloxy)-3,3-dimethylbutan-2-one (CAS No 80489-22-1) stands out as a valuable compound with diverse applications across multiple industries. Its structural features and reactivity make it an attractive target for further research and development. As scientific understanding of this compound continues to grow, so too does its potential to contribute to innovative solutions in medicine, agriculture, and beyond.
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